molecular formula C19H14N6O4 B2738645 (N'1Z,N'3Z)-N'1,N'3-bis(2-oxoindolin-3-ylidene)malonohydrazide CAS No. 324010-65-3

(N'1Z,N'3Z)-N'1,N'3-bis(2-oxoindolin-3-ylidene)malonohydrazide

Cat. No.: B2738645
CAS No.: 324010-65-3
M. Wt: 390.359
InChI Key: BYWDCAYDCNSYGV-UHFFFAOYSA-N
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Description

(N’1Z,N’3Z)-N’1,N’3-bis(2-oxoindolin-3-ylidene)malonohydrazide is a synthetic organic compound characterized by its unique structure, which includes two indolin-2-one moieties linked through a malonohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N’1Z,N’3Z)-N’1,N’3-bis(2-oxoindolin-3-ylidene)malonohydrazide typically involves the condensation of indolin-2-one derivatives with malonohydrazide. A common synthetic route includes:

    Starting Materials: Indolin-2-one and malonohydrazide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acidic or basic catalysts can be used to facilitate the condensation reaction. Common catalysts include acetic acid or p-toluenesulfonic acid.

    Purification: The product is typically purified by recrystallization from a suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolin-2-one moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the indolin-2-one structures.

    Substitution: The hydrazide linkage allows for various substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indolin-2-one derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, (N’1Z,N’3Z)-N’1,N’3-bis(2-oxoindolin-3-ylidene)malonohydrazide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes or receptors.

Industry

In the materials science field, (N’1Z,N’3Z)-N’1,N’3-bis(2-oxoindolin-3-ylidene)malonohydrazide can be used in the development of new materials with specific electronic or optical properties. Its structural features make it suitable for incorporation into polymers or other advanced materials.

Mechanism of Action

The mechanism by which (N’1Z,N’3Z)-N’1,N’3-bis(2-oxoindolin-3-ylidene)malonohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide linkage and indolin-2-one moieties allow it to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Indolin-2-one derivatives: Compounds such as isatin and its derivatives share structural similarities with (N’1Z,N’3Z)-N’1,N’3-bis(2-oxoindolin-3-ylidene)malonohydrazide.

    Malonohydrazide derivatives: Other compounds containing the malonohydrazide core, such as malonohydrazide itself or its substituted derivatives.

Uniqueness

What sets (N’1Z,N’3Z)-N’1,N’3-bis(2-oxoindolin-3-ylidene)malonohydrazide apart is its dual indolin-2-one structure linked through a malonohydrazide core. This unique arrangement provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N,N'-bis[(2-hydroxy-1H-indol-3-yl)imino]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O4/c26-14(22-24-16-10-5-1-3-7-12(10)20-18(16)28)9-15(27)23-25-17-11-6-2-4-8-13(11)21-19(17)29/h1-8,20-21,28-29H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSFUGISNMTELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CC(=O)N=NC3=C(NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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